molecular formula C20H27NO2 B4193083 N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide

Cat. No.: B4193083
M. Wt: 313.4 g/mol
InChI Key: GPJPUNIOILZJGT-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyloxy)ethyl]-4-methylbenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide typically involves the reaction of 1-adamantanol with 2-bromoethylamine to form the intermediate 2-(1-adamantyloxy)ethylamine. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amines derived from the benzamide group.

    Substitution: Various substituted adamantane and benzamide derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its rigid adamantane structure.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and facilitate its binding to hydrophobic pockets in proteins. The benzamide group may interact with various enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-(2-(4-methoxyphenoxy)ethyl)-2-nitrobenzamide
  • N-(2-(dimethylamino)ethyl)-4-nitrobenzamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide is unique due to the presence of both the adamantane and benzamide moieties, which confer distinct physicochemical properties. The adamantane structure provides rigidity and stability, while the benzamide group offers versatility in chemical modifications and biological interactions.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-14-2-4-18(5-3-14)19(22)21-6-7-23-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJPUNIOILZJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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